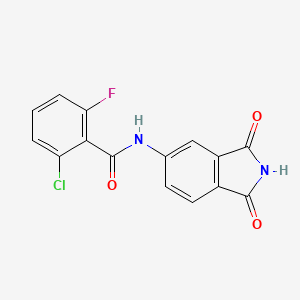

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(1,3-dioxoisoindol-5-yl)-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNNCIVLTGVQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the amide bond.

Introduction of the 1,3-Dioxoisoindolin-5-yl Group: The next step involves the introduction of the 1,3-dioxoisoindolin-5-yl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate benzamide with a suitable phthalimide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluorine substituents on the benzamide core make it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and isoindolinone moieties.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different nucleophiles replacing the chloro or fluorine groups.

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products may include amines or alcohols.

Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

AMPK Activation

The compound has been identified as an effective activator of AMPK, which is essential for metabolic regulation. Activation of AMPK can lead to beneficial effects in conditions such as obesity, type 2 diabetes, and cancer. Research has demonstrated that derivatives of isoindoline compounds, including 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide, can significantly enhance the phosphorylation of AMPK in vitro, indicating their potential as therapeutic agents for metabolic disorders .

Drug Development

The compound's structure allows for modifications that can lead to the development of new drugs targeting metabolic and inflammatory diseases. The ability to synthesize various derivatives opens avenues for creating more effective pharmaceuticals with fewer side effects. For instance, isoindoline derivatives have been synthesized and tested for their ability to suppress specific enzyme activities linked to cancer progression .

Combination Therapies

There is potential for using this compound in combination therapies with existing medications to improve outcomes in patients with chronic diseases. By co-administering it with antidiabetic or anti-inflammatory agents, researchers aim to achieve synergistic effects that enhance therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can lead to the modulation of biochemical processes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide: A thalidomide analogue with similar structural features and biological activities.

N-(1,3-dioxoisoindolin-5-yl)-2-fluorobenzamide: Shares the isoindolinone and fluorobenzamide moieties but lacks the chloro substituent.

Uniqueness

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is unique due to the presence of both chloro and fluorine substituents on the benzamide core, which can influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its binding affinity and specificity, making it a valuable compound for various applications.

Biological Activity

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is a synthetic organic compound notable for its unique chemical structure, featuring a benzamide core with chloro and fluorine substituents. This compound has gained attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both chloro and fluorine atoms on the benzamide core is believed to enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 304.68 g/mol |

| InChI | InChI=1S/C15H8ClFN2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21) |

The biological activity of this compound is primarily linked to its ability to interact with specific proteins and enzymes. It can modulate various biochemical pathways by binding to active or allosteric sites on target proteins. This interaction can lead to inhibition or activation of these pathways, making it a valuable tool in drug discovery.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast carcinoma (MCF-7) and other tumor types. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

A comparative study demonstrated that derivatives similar to this compound displayed better cytotoxic activities than standard anticancer drugs like hydroxyurea, with IC50 values indicating significant potency against various cancer cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

- Toxicity Assessment : Toxicity studies involving animal models indicated that the compound exhibited low toxicity at therapeutic doses, supporting its potential for further development as a safe therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide, and how can reaction conditions be optimized for academic-scale production?

- Methodology : Begin with a Buchwald-Hartwig amination or nucleophilic aromatic substitution to couple the 1,3-dioxoisoindoline moiety to the fluorobenzamide backbone. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using reversed-phase HPLC .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks by comparing with analogous fluorobenzamide derivatives (e.g., 4-fluoro-N-(1,3-dioxoisoindolin) structures) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Employ SHELX-2018 for structure refinement. For example, SHELXL can resolve disorder in the dioxoisoindolin ring .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Screen against target enzymes (e.g., cyclooxygenase isoforms for anti-inflammatory potential) using fluorogenic substrates. Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., indomethacin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology :

- Lipophilicity adjustment : Introduce polar substituents (e.g., -OH, -SO₃H) to the benzamide ring while monitoring logP via shake-flask or computational methods (e.g., ACD/Percepta).

- Metabolic stability : Perform microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation over 60 minutes .

Q. How can researchers resolve contradictions between computational predictions and experimental results regarding the compound’s bioactivity?

- Methodology :

- Docking studies : Re-validate using multiple software (e.g., MOE, AutoDock Vina) with high-resolution protein structures from the PDB. Adjust force fields (e.g., AMBER99SB) to account for halogen bonding between the fluorine/chlorine atoms and target residues .

- Experimental validation : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. What advanced strategies exist for analyzing conflicting crystallographic data (e.g., disorder in the dioxoisoindolin ring)?

- Methodology :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model rotational pseudosymmetry.

- Hirshfeld surface analysis : Map close contacts (e.g., C–F⋯O interactions) to identify packing anomalies. Cross-reference with DFT-optimized gas-phase structures (B3LYP/6-31G*) .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodology :

- Cell-line profiling : Test cytotoxicity in ≥3 distinct lines (e.g., HEK293, HepG2, MCF-7) with standardized protocols (e.g., MTT assays, 48-hour exposure).

- Mechanistic studies : Perform RNA-seq to identify differential expression of apoptosis-related genes (e.g., BAX, BCL2) and validate via qPCR .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for interpreting dose-response data in bioactivity studies?

- Methodology : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC₅₀/IC₅₀. Report 95% confidence intervals and apply Bonferroni correction for multiple comparisons. Include residuals plots to assess goodness-of-fit .

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.